4-(2-thienyl)-6-(trifluoromethyl)-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]pyrimidine
Overview
Description
Research on pyrimidine and pyrazole scaffolds, including compounds structurally related to "4-(2-thienyl)-6-(trifluoromethyl)-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]pyrimidine," has shown their importance in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. These compounds exhibit a wide range of pharmacological and biological activities, making them a focal point of study in drug discovery and chemical synthesis (Parmar, Vala, & Patel, 2023).
Synthesis Analysis
The synthesis of pyrimidine and pyrazole derivatives, including those similar to the compound , involves various pathways employing hybrid catalysts such as organocatalysts, metal catalysts, and green solvents. These methods facilitate the development of substituted derivatives through one-pot multicomponent reactions, highlighting the versatility and efficiency of modern synthetic approaches (Parmar, Vala, & Patel, 2023).
Molecular Structure Analysis
The structural analysis of pyrimidine and pyrazole derivatives reveals their complexity and the significance of their molecular frameworks. These structures serve as key precursors for developing a wide array of synthetic applications, underscoring the role of detailed molecular characterization in understanding their chemical behavior and potential applications (Cherukupalli et al., 2017).
Chemical Reactions and Properties
The reactivity of pyrimidine and pyrazole scaffolds enables a plethora of chemical reactions, leading to diverse pharmacological and biological activities. These activities range from anticancer and anti-inflammatory to antimicrobial effects, illustrating the broad applicability of these compounds in various fields of medicinal chemistry (Arunachalam, 2017).
Physical Properties Analysis
The physical properties of these derivatives, such as solubility, melting points, and stability, are crucial for their application in drug formulation and chemical synthesis. Understanding these properties is essential for optimizing the compounds for specific applications (Boča, Jameson, & Linert, 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, functional group transformations, and binding affinities, are fundamental to designing compounds with desired biological activities. The exploration of these properties facilitates the development of novel compounds with improved efficacy and reduced toxicity (Kumar et al., 2001).
Scientific Research Applications
Synthesis and Structural Analysis
Research into 4-(2-thienyl)-6-(trifluoromethyl)-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]pyrimidine and its derivatives emphasizes their synthesis through innovative methodologies and their structural characterization. One study highlights the microwave-assisted synthesis of fused heterocycles incorporating the trifluoromethyl moiety, leading to various derivatives with potential biological activities (Shaaban, 2008). Another investigation presents the synthesis of a thieno[2,3-d]pyrimidine derivative through a facile procedure, detailing its structure through X-ray diffraction analysis, suggesting a planar conformation except for the fluorine atoms (Yang et al., 2014).
Heterocyclic Compound Libraries
The compound and related structures serve as key intermediates in generating libraries of heterocyclic compounds. For example, a library of fused pyridine-4-carboxylic acids, including various pyrimidines, was generated via the Combes-type reaction, showcasing the versatility of these structures in combinatorial chemistry (Volochnyuk et al., 2010). This emphasizes their potential in drug discovery and material science applications.
Biological Activities and Applications
Several studies focus on the synthesis of thienopyrimidine derivatives due to their high biological activities, such as acting as inhibitors of adenosine kinase, showcasing their potential in medicinal chemistry (El-Gazzar et al., 2006). Additionally, the development of novel pyrazole- and pyrimidine-based derivatives highlights their utility in exploring pharmacological potentials and contributing to new drug discoveries (Ajani et al., 2019).
Materials Science and Sensory Applications
In materials science, the synthesis of new classes of Ir(III) phosphors using pyridyl pyrimidine cyclometalates demonstrates applications in high-performance OLEDs (Chang et al., 2013). Furthermore, a series of derivatives with a D-π-A system have been designed for optical property studies and ICT-based sensor properties, indicating potential uses in sensing applications (Muraoka et al., 2016).
properties
IUPAC Name |
4-thiophen-2-yl-6-(trifluoromethyl)-2-[5-(trifluoromethyl)pyrazol-1-yl]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F6N4S/c14-12(15,16)9-6-7(8-2-1-5-24-8)21-11(22-9)23-10(3-4-20-23)13(17,18)19/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVJTKODAIALAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC(=N2)N3C(=CC=N3)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F6N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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